molecular formula C20H27N7 B2506315 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415570-13-5

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2506315
CAS No.: 2415570-13-5
M. Wt: 365.485
InChI Key: HMCGRHUICGHKDG-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, piperazine, and pyrrolidine rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, oxidized, or reduced forms. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7/c1-15-14-18(25-8-2-3-9-25)24-20(22-15)27-12-10-26(11-13-27)17-6-7-21-19(23-17)16-4-5-16/h6-7,14,16H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCGRHUICGHKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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